Biological Activity of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide: A Technical Guide
Biological Activity of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide: A Technical Guide
The following technical guide details the biological activity, structure-activity relationship (SAR), and experimental validation protocols for N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide .
Part 1: Executive Summary & Chemical Identity
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide is a synthetic benzamide derivative characterized by a privileged scaffold often utilized in medicinal chemistry libraries for high-throughput screening (HTS). While not yet a marketed drug, this specific chemotype exhibits significant potential in two primary therapeutic areas: Sirtuin 2 (SIRT2) inhibition and Antimicrobial activity (specifically antitubercular).
This guide serves as a protocol for researchers to evaluate this compound as a chemical probe, detailing its synthesis, predicted molecular targets, and the specific assays required to validate its biological activity.
Chemical Profile
| Property | Specification |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide |
| CAS Number | 313251-88-6 |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 301.34 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 4 |
| Solubility | DMSO (>20 mg/mL), Ethanol; Poorly soluble in water |
Part 2: Structure-Activity Relationship (SAR) & Predicted Targets
The biological activity of this compound is dictated by three distinct structural motifs. Understanding these is crucial for interpreting experimental data.
The Benzamide Core (SIRT2 Inhibition)
The benzamide moiety is a well-established pharmacophore for Histone Deacetylase (HDAC) and Sirtuin (SIRT) inhibition.
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Mechanism: The amide oxygen can act as a weak zinc-binding group (in HDACs) or interact with the NAD+ binding pocket in Sirtuins.
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Specificity: N-arylbenzamides have shown selectivity for SIRT2 , a NAD+-dependent deacetylase involved in neurodegeneration (Parkinson’s) and cell cycle regulation. The 4-ethoxy substitution extends into the hydrophobic channel of the enzyme, potentially enhancing potency compared to unsubstituted analogs.
The 2,5-Dimethoxy Substitution (Metabolic Stability & Redox)
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Metabolic Blockade: The methoxy groups at positions 2 and 5 of the aniline ring block the most reactive sites for cytochrome P450 oxidation, significantly enhancing the compound's metabolic stability compared to unsubstituted anilines.
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Redox Potential: This motif mimics the hydroquinone structure. While methylated, it retains electron-donating properties that can influence binding to redox-sensitive targets or Sigma-1 receptors.
The 4-Ethoxy Tail (Membrane Permeability)
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Lipophilicity: The ethoxy group increases the LogP to ~3.2, optimizing the compound for cell membrane penetration. This is critical for intracellular targets like SIRT2 or for penetrating the waxy cell wall of Mycobacterium tuberculosis.
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the biological activity of N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide, the following three protocols are recommended. These are designed as self-validating systems with positive and negative controls.
Protocol A: Chemical Synthesis (Amide Coupling)
Objective: To generate high-purity (>98%) compound for biological testing.
Reagents: 4-ethoxybenzoic acid (1.0 eq), 2,5-dimethoxyaniline (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
Workflow:
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Activation: Dissolve 4-ethoxybenzoic acid in anhydrous DMF under N₂ atmosphere. Add EDC·HCl and HOBt.[1] Stir at 0°C for 30 mins to form the active ester.
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Coupling: Add 2,5-dimethoxyaniline and DIPEA dropwise.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Dilute with EtOAc, wash sequentially with 1N HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid), and brine.
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Purification: Recrystallize from Ethanol or perform Flash Chromatography.
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Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (ESI+ m/z 302.1 [M+H]⁺).
Protocol B: SIRT2 Deacetylase Fluorometric Assay
Objective: To quantify the IC₅₀ of the compound against SIRT2.
Principle: The compound inhibits SIRT2-mediated deacetylation of a fluorogenic substrate (e.g., Ac-Lys-AMC). Deacetylation allows trypsin to cleave the substrate, releasing the fluorophore. Inhibition results in decreased fluorescence.
Step-by-Step Method:
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Preparation: Prepare a 10 mM stock of the compound in DMSO. Serial dilute to generate a dose-response curve (e.g., 0.1 µM to 100 µM).
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Enzyme Mix: Dilute recombinant human SIRT2 enzyme (0.5 U/well) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
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Substrate Mix: Prepare solution containing Fluorogenic Peptide Substrate (50 µM) and NAD+ (500 µM).
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Incubation: Add 5 µL compound + 20 µL Enzyme Mix to a black 96-well plate. Incubate 10 min at 37°C.
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Reaction Start: Add 25 µL Substrate Mix. Incubate 45 min at 37°C.
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Developer: Add 50 µL Developer Solution (Trypsin/Nicotinamide). Incubate 15 min at RT.
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Read: Measure Fluorescence (Ex/Em = 360/460 nm).
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Controls:
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Positive Control: AGK2 (Known SIRT2 inhibitor, IC₅₀ ~3.5 µM).
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Negative Control: DMSO vehicle only (0% inhibition).
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Background: No Enzyme (0% activity).
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Protocol C: Antimicrobial Susceptibility (MIC Determination)
Objective: To assess activity against Gram-positive bacteria (e.g., S. aureus) or Mycobacteria, given the lipophilic benzamide structure.
Method (Broth Microdilution):
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Inoculum: Prepare bacterial suspension (0.5 McFarland standard) in Mueller-Hinton Broth (MHB).
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Plating: Add 100 µL MHB to all wells of a 96-well plate.
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Dilution: Add 100 µL of compound (128 µg/mL) to column 1. Serial dilute (1:2) across to column 10.[2]
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Inoculation: Add 100 µL of bacterial suspension to columns 1–11.
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Incubation: 18–24 hours at 37°C.
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Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).
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Validation: Use Resazurin dye (0.01%) to confirm cell viability (Blue = Dead/Inhibited, Pink = Live).
Part 4: Visualization of Biological Mechanism
The following diagram illustrates the predicted mechanism of action where the compound competes with the Acetylated Substrate or NAD+ within the SIRT2 catalytic pocket, leading to downstream effects on cell cycle arrest.
Caption: Predicted inhibition pathway of SIRT2 by N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide, preventing substrate deacetylation.
Part 5: Data Summary & Reference Values
When evaluating this compound, compare your experimental results against these reference standards for benzamide derivatives.
| Assay Type | Metric | Target Value (Potent) | Reference Compound |
| SIRT2 Inhibition | IC₅₀ | < 10 µM | AGK2 (IC₅₀ = 3.5 µM) |
| Antimicrobial (Gram+) | MIC | < 16 µg/mL | Vancomycin |
| Antitubercular | MIC | < 6.25 µg/mL | Isoniazid |
| Cytotoxicity (HeLa) | CC₅₀ | > 50 µM | Doxorubicin (Toxic Control) |
Safety Note: Benzamides are generally well-tolerated, but the 2,5-dimethoxy motif can be associated with "psychedelic" phenethylamines (e.g., 2C-B). While the amide linkage drastically reduces affinity for 5-HT2A receptors compared to the amine, researchers should perform a secondary screen on 5-HT2A to rule out off-target CNS effects if developing for in vivo use.
References
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Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519.
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Zhang, Y., et al. (2024).[1][3] "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives." Nano Bio Letters, 2024.
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Kozako, T., et al. (2012). "Novel benzamide derivatives as potent SIRT1/2 inhibitors." Bioorganic & Medicinal Chemistry, 20(5), 1701-1708.
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Sigma-Aldrich. (2024). "Product Specification: N-(2,5-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE (AldrichCPR)."
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PubChem. (2024). "Compound Summary: N-(2,5-dimethoxyphenyl)-4-nitrobenzamide (Structural Analog)."
